molecular formula C10H9ClN4O B2386140 6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one CAS No. 2319808-08-5

6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2386140
CAS No.: 2319808-08-5
M. Wt: 236.66
InChI Key: NFICKXLUVHRKHE-UHFFFAOYSA-N
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Description

6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2-amino-5-chloropyridine with 3-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its dual pyridine and pyrimidine structure, which imparts a wide range of biological activities. Compared to similar compounds, it exhibits enhanced antifibrotic and antitumor properties, making it a valuable candidate for further pharmaceutical development .

Properties

IUPAC Name

6-[(5-chloropyridin-2-yl)amino]-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-6-13-9(4-10(15)16)14-8-3-2-7(11)5-12-8/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICKXLUVHRKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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